molecular formula C16H12Cl2N2O2 B5737633 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

Cat. No.: B5737633
M. Wt: 335.2 g/mol
InChI Key: IRNPETLRTWZVSE-UHFFFAOYSA-N
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Description

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide typically involves the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes using p-toluenesulfonic acid (PTSA) as a catalyst . The reaction is carried out under reflux conditions in ethanol for several hours to ensure complete cyclization and formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to be due to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress .

Properties

IUPAC Name

N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c1-8-3-4-10(5-13(8)19-9(2)21)16-20-14-7-11(17)6-12(18)15(14)22-16/h3-7H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNPETLRTWZVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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